Radical Chlorination Product Distribution: 1-Chloro-2-methylpropane Dominates Over tert-Butyl Chloride
In the radical chlorination of 2‑methylpropane (isobutane), 1‑chloro‑2‑methylpropane and 2‑chloro‑2‑methylpropane are formed in a 65:35 ratio, reflecting the relative reactivity of primary (1.0) versus tertiary (5.0) C–H bonds toward chlorine radicals [1]. The branched primary product is thus favored by a factor of ~1.86, which is critical for synthetic routes where the primary isomer is the desired electrophile.
| Evidence Dimension | Product ratio in radical chlorination |
|---|---|
| Target Compound Data | 65% yield of 1-chloro-2-methylpropane |
| Comparator Or Baseline | 2-chloro-2-methylpropane (35%) |
| Quantified Difference | 1.86× higher yield of primary over tertiary isomer |
| Conditions | Radical chlorination of isobutane (Cl₂, hv or Δ) |
Why This Matters
Synthetic chemists planning radical functionalization of isobutane will obtain primarily the primary alkyl chloride, reducing separation costs and improving atom economy.
- [1] OpenStax. (2023). 10.2 Preparing Alkyl Halides from Alkanes: Radical Halogenation. In Organic Chemistry. Retrieved from https://openstax.org/books/organic-chemistry/pages/10-2-preparing-alkyl-halides-from-alkanes-radical-halogenation. View Source
